Isopentyl thioglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl thioglycolate, also known as isopentyl mercaptoacetate, is an organic compound with the molecular formula C7H14O2S. It is an ester formed from isopentyl alcohol and thioglycolic acid. This compound is characterized by its strong, unpleasant odor and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl thioglycolate is typically synthesized through an esterification reaction between isopentyl alcohol (3-methyl-1-butanol) and thioglycolic acid (mercaptoacetic acid). The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: Isopentyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in thioglycolic acid can be oxidized to form disulfides.
Reduction: The ester can be reduced to yield the corresponding alcohol and thiol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Isopentyl alcohol and thioglycolic acid.
Substitution: Various substituted esters and thiols.
Scientific Research Applications
Isopentyl thioglycolate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of isopentyl thioglycolate involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. Additionally, the ester group can undergo hydrolysis to release thioglycolic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Isopentyl thioglycolate can be compared with other similar compounds, such as:
Isoamyl acetate: An ester formed from isoamyl alcohol and acetic acid, known for its fruity odor and use in flavorings and fragrances.
Ethyl thioglycolate: An ester formed from ethanol and thioglycolic acid, used in similar applications as this compound but with different physical properties.
Methyl thioglycolate: An ester formed from methanol and thioglycolic acid, also used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific combination of isopentyl alcohol and thioglycolic acid, which imparts distinct chemical properties and reactivity compared to other esters. Its strong odor and reactivity make it valuable in specific industrial and research applications.
Properties
IUPAC Name |
3-methylbutyl 2-sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(2)3-4-9-7(8)5-10/h6,10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMCXBGTMQTKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.